

In-Depth Technical Guide: Z-Phe-Val-OH – From Discovery to Drug Development

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Compound of Interest

Compound Name: Z-Phe-Val-OH

CAS No.: 13123-00-7

Cat. No.: B080117

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Executive Summary

Z-Phe-Val-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-valine) is a foundational dipeptide intermediate in the study of proteolytic enzymes. While often overshadowed by its aldehyde derivatives (potent protease inhibitors), the free acid form, **Z-Phe-Val-OH**, holds critical significance as a mechanistic probe for defining enzyme subsite specificity (particularly for pepsin and thermolysin) and as a synthetic scaffold for the development of transition-state inhibitors targeting Calpain and Cathepsin B.

This guide details the discovery, chemical properties, synthesis protocols, and application of **Z-Phe-Val-OH** in modern drug development.

Chemical Identity & Structural Properties[1][2][3][4]

Property	Specification
Chemical Name	N-Benzyloxycarbonyl-L-phenylalanyl-L-valine
Common Abbreviation	Z-Phe-Val-OH
CAS Number	13123-00-7
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₅
Molecular Weight	398.45 g/mol
Physical State	White crystalline powder
Solubility	Soluble in DMF, DMSO, Methanol; sparingly soluble in water
Melting Point	142–144 °C (as methyl ester precursor); Acid form varies by polymorph
Stereochemistry	L-Phe, L-Val (S,S configuration)

Structural Significance: The molecule consists of three distinct domains:

- **Z-Group (N-terminus):** A lipophilic benzyloxycarbonyl protecting group that mimics the P3 residue, anchoring the peptide into the hydrophobic S3 subsite of proteases.
- **Phenylalanine (P2):** An aromatic residue that probes the S2 subsite, a critical determinant of specificity in cysteine and aspartyl proteases.
- **Valine (P1):** A branched aliphatic residue at the C-terminus. In the free acid form (OH), it serves as a substrate leaving group or weak ligand; in derivative forms (CHO, CMK), it acts as the electrophilic warhead trap.

Historical Context & Discovery

The significance of **Z-Phe-Val-OH** emerged during the "Golden Age" of enzymology (1960s–1970s), driven by the need to map the active sites of proteolytic enzymes.

- **Pepsin Specificity Studies:** Early work by Joseph Fruton and colleagues utilized Z-dipeptides to define the preference of pepsin for hydrophobic residues at the P1 and P1' positions. **Z-**

Phe-Val-OH was synthesized to test the hypothesis that secondary enzyme-substrate interactions (at S2/S3) drive catalytic efficiency.

- Enzymatic Synthesis Breakthroughs: In the 1980s, **Z-Phe-Val-OH** became a model compound for thermolysin-mediated peptide synthesis. Researchers demonstrated that proteases could be forced to run in reverse in organic solvents, coupling Z-Phe-OH and Val-OR to form the peptide bond. This established **Z-Phe-Val-OH** as a benchmark for "green chemistry" enzymatic synthesis.

Mechanistic Significance

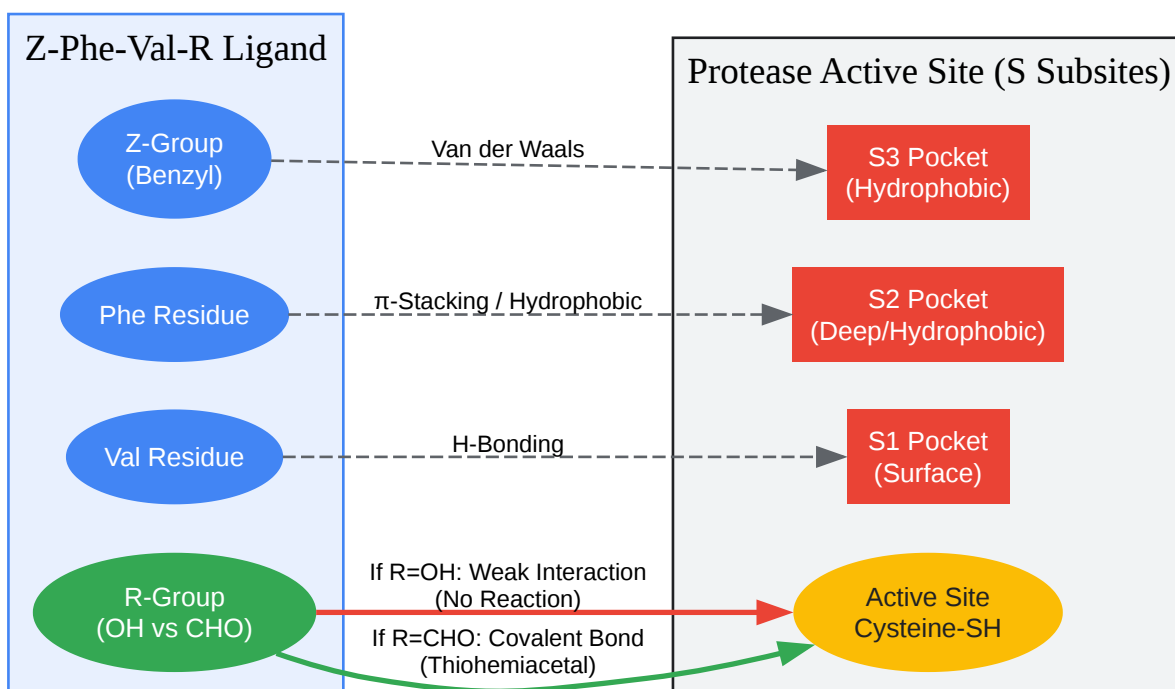
Substrate vs. Inhibitor

Z-Phe-Val-OH sits at the bifurcation point of protease modulation:

- As a Substrate (The Acid/Ester): Proteases like Pepsin and Cathepsin D recognize the hydrophobic core. The enzyme cleaves the peptide bond between Phe and Val (if extended) or utilizes the free acid as a competitive ligand.
 - Mechanism:[1][2] The Z-group binds S3, Phe binds S2. The free carboxylate of Val interacts with the catalytic water or active site residues (e.g., His/Cys dyad), but lacks the electrophilicity to form a covalent adduct.
- As an Inhibitor Precursor (The Aldehyde/Ketone): To create potent inhibitors like Calpain Inhibitor III (related sequence) or Cathepsin B inhibitors, the C-terminal carboxylate is chemically reduced to an aldehyde (CHO).
 - Mechanism:[1][2] The aldehyde carbon is attacked by the active site nucleophile (Cys-SH), forming a reversible thiohemiacetal transition state analog. **Z-Phe-Val-OH** is the mandatory starting material for these warheads.

Visualization of Interaction

The following diagram illustrates how the Z-Phe-Val scaffold interacts with a generic cysteine protease active site, highlighting the difference between the non-covalent acid binding and the covalent aldehyde inhibition.



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Figure 1: Schematic interaction of Z-Phe-Val-R with protease subsites. The P2-S2 interaction is often the primary determinant of specificity.

Experimental Protocols

Chemical Synthesis of Z-Phe-Val-OH

Objective: Synthesize high-purity **Z-Phe-Val-OH** via mixed anhydride coupling.

Reagents:

- Z-L-Phenylalanine (Z-Phe-OH)
- L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)
- Isobutyl Chloroformate (IBCF)
- N-Methylmorpholine (NMM)
- Tetrahydrofuran (THF), anhydrous

- Sodium Hydroxide (1N NaOH)[3]

Protocol:

- Activation: Dissolve Z-Phe-OH (10 mmol) in dry THF (50 mL). Cool to -15°C. Add NMM (10 mmol) followed by IBCF (10 mmol) dropwise. Stir for 15 min to form the mixed anhydride.
- Coupling: Add H-Val-OMe-HCl (10 mmol) and NMM (10 mmol) in DMF/THF. Stir at -15°C for 1 hour, then warm to room temperature overnight.
- Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid, 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield Z-Phe-Val-OMe.
- Saponification: Dissolve Z-Phe-Val-OMe in MeOH (30 mL). Add 1N NaOH (20 mL). Stir at room temperature for 2-4 hours (monitor by TLC).
- Isolation: Evaporate MeOH. Acidify aqueous layer with 1N HCl to pH 2. Extract with EtOAc. Crystallize from EtOAc/Hexane.
- Validation: Confirm identity via NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS: m/z ~399 [M+H]⁺).

Enzymatic Synthesis (Thermolysin Method)

Objective: Green synthesis utilizing the reverse proteolytic activity of thermolysin.

Protocol:

- Buffer Prep: Prepare 0.1 M Tris-Maleate buffer, pH 6.5, containing 10 mM CaCl₂.
- Substrates: Dissolve Z-Phe-OH (1 mmol) and L-Val-OEt (1 mmol) in the buffer. Add a co-solvent (e.g., DMSO 10%) if solubility is poor.
- Enzyme Addition: Add Thermolysin (10 mg).
- Incubation: Incubate at 37°C for 24 hours. The product, Z-Phe-Val-OEt, often precipitates out, driving the equilibrium forward.

- Purification: Filter the precipitate, wash with dilute acid/base, and hydrolyze the ester as above if the free acid is required.

Applications in Drug Development[2]

Calpain & Cathepsin Inhibitor Design

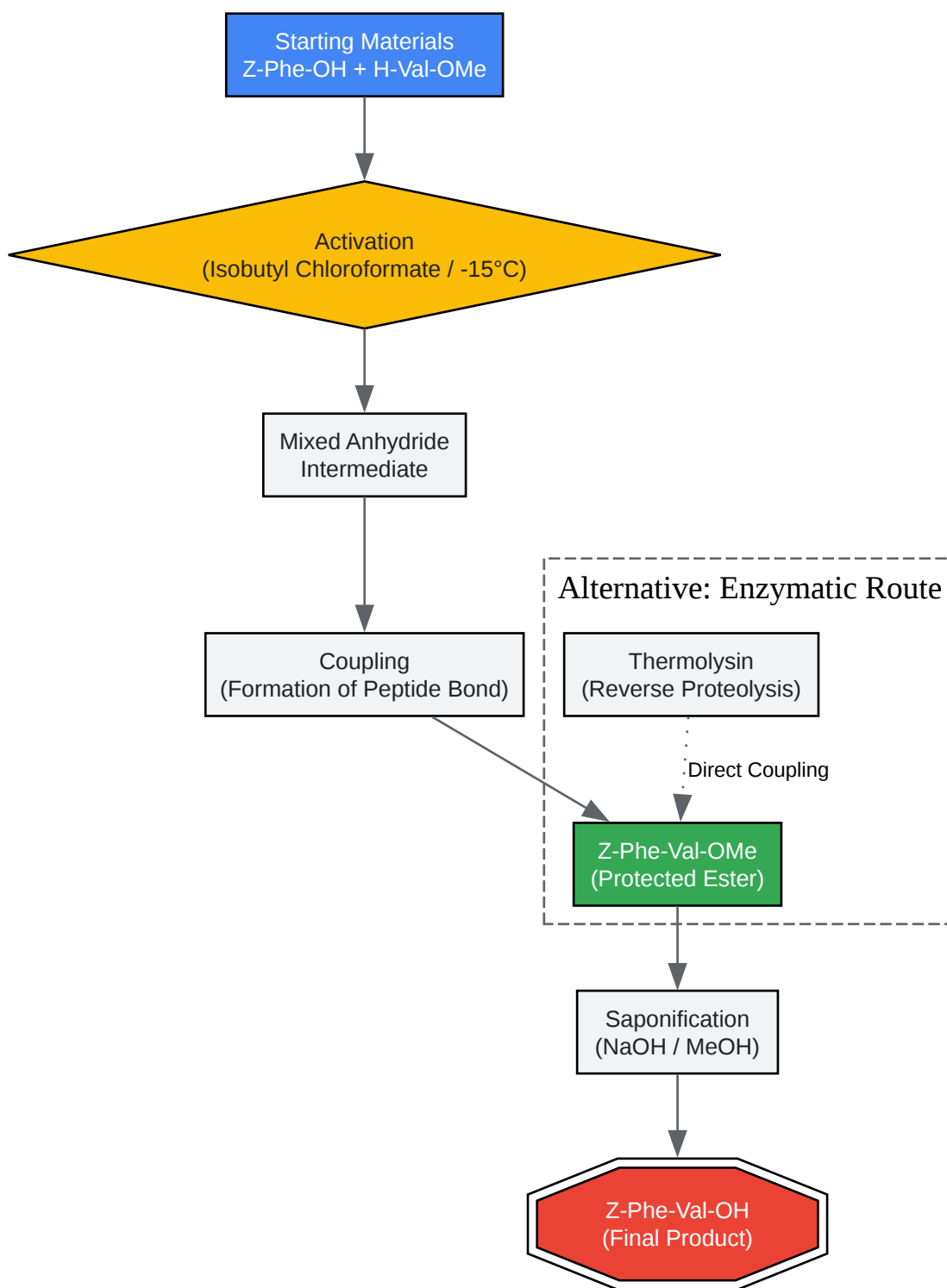
Z-Phe-Val-OH serves as the "negative control" or "parent acid" in assays testing Calpain Inhibitor III (Z-Val-Phe-CHO) or related analogs.

- Assay Logic: In a screening plate, **Z-Phe-Val-OH** (acid) is used to prove that inhibition is due to the electrophilic aldehyde warhead, not just the peptide backbone binding. If the acid shows inhibition, it suggests allosteric binding or aggregation artifacts.

Solid-Phase Peptide Synthesis (SPPS)

It is used as a pre-formed dipeptide building block in SPPS to introduce the hydrophobic "Phe-Val" motif into longer bioactive peptides. Using the dipeptide unit prevents racemization that might occur if coupling bulky Val and Phe sequentially on-resin.

Synthesis Workflow Visualization



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Figure 2: Chemical and enzymatic synthesis pathways for **Z-Phe-Val-OH**.

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